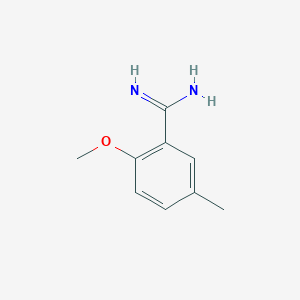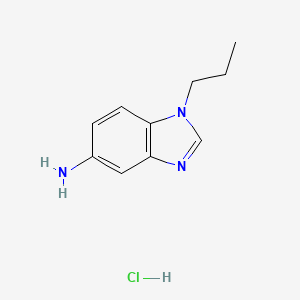
1-Propyl-1H-benzimidazol-5-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propyl-1H-benzimidazol-5-amine hydrochloride is a chemical compound with the molecular formula C10H13N3.ClH . It is a solid substance and is usually available for purchase from chemical suppliers .
Molecular Structure Analysis
The SMILES string for 1-Propyl-1H-benzimidazol-5-amine hydrochloride isNC1=CC=C2C(N=CN2CCC)=C1.Cl . This provides a textual representation of the compound’s structure. Physical And Chemical Properties Analysis
1-Propyl-1H-benzimidazol-5-amine hydrochloride is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources .Scientific Research Applications
Corrosion Inhibition
- Benzimidazole derivatives have been investigated for their effectiveness as corrosion inhibitors. A study found that novel benzimidazole derivatives, such as 2-aminomethyl benzimidazole and its analogs, prevent mild steel from corrosion in acidic media by adsorbing on the steel surface and forming insoluble complexes with ferrous species. The inhibition efficiency increases with the number of benzimidazole segments in the molecules, highlighting their potential application in protecting metals from corrosion (Yongming Tang et al., 2013).
Anticancer Compounds
- Palladium(II) and platinum(II) complexes containing benzimidazole ligands have been synthesized and studied for their potential as anticancer compounds. These complexes exhibit activity against several cancer cell lines, comparable to cisplatin, indicating their significance in the development of new chemotherapy drugs (N. T. A. Ghani & A. Mansour, 2011).
Antimicrobial and Cytotoxic Activity
- Benzimidazole derivatives have also been synthesized for their antimicrobial and cytotoxic activities. Certain derivatives exhibited good antibacterial activity, and some showed significant cytotoxic activity in vitro, suggesting their utility in developing new antimicrobial agents and studying their mechanisms of action on cellular structures (M. Noolvi et al., 2014).
Organic Synthesis Methodologies
- Innovative synthesis methods for benzimidazole derivatives have been explored, including one-pot reactions using hydrogen peroxide and hydrohalic acid for selective dichlorination and dibromination of fused benzimidazoles. Such methodologies underscore the versatility of benzimidazole derivatives in organic synthesis, offering efficient routes to a variety of structurally complex compounds (M. Gurry et al., 2015).
Safety and Hazards
This compound is classified as an eye irritant (Eye Irrit. 2) and skin irritant (Skin Irrit. 2) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The precautionary statements include P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .
properties
IUPAC Name |
1-propylbenzimidazol-5-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3.ClH/c1-2-5-13-7-12-9-6-8(11)3-4-10(9)13;/h3-4,6-7H,2,5,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFAWNBDPQWKJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=CC(=C2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluoro-2-(2-methoxyethyl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2664034.png)
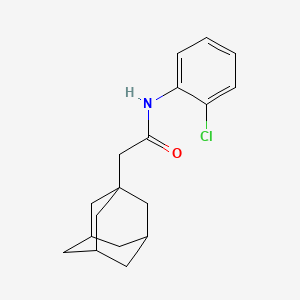
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2664039.png)
![N-(5-chloro-2-methoxyphenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2664040.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2664041.png)
![1-(3-Methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazino]-1-ethanol](/img/structure/B2664042.png)
![N-mesityl-4-morpholin-4-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2664044.png)
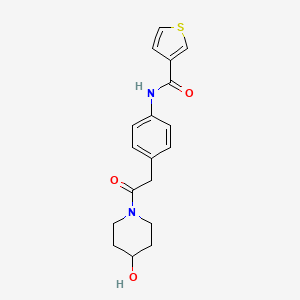
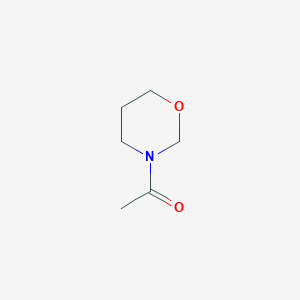
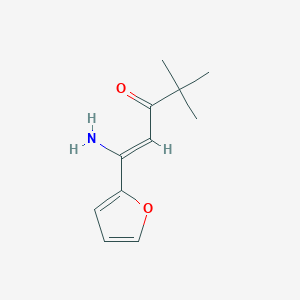
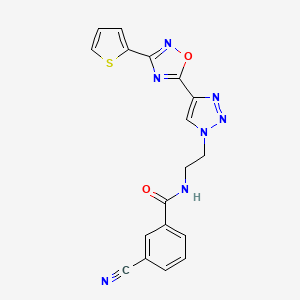
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)acetamide](/img/structure/B2664054.png)
![Methyl 2-[methyl-(2-oxochromene-3-carbonyl)amino]benzoate](/img/structure/B2664056.png)
